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Introduction

Avasimibe (CI-1011) is a synthetic, orally bioavailable small molecule that potently inhibits
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase
(SOAT).[1][2] Initially developed by Parke-Davis (later Pfizer) as a lipid-lowering agent for the
treatment of atherosclerosis, its clinical development for this indication was halted due to a lack
of favorable effects on coronary atherosclerosis and a mild increase in LDL cholesterol in
clinical trials.[3] However, a growing body of preclinical research has repositioned Avasimibe
as a promising candidate for anti-cancer therapy due to its ability to modulate key signaling
pathways involved in tumor growth and metastasis.[4][5][6] This technical guide provides an in-
depth overview of Avasimibe's core targets, mechanisms of action, and its impact on various
signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Target: Acyl-CoA: Cholesterol Acyltransferase
(ACATISOAT)

Avasimibe's primary molecular targets are the two isoforms of Acyl-CoA: Cholesterol
Acyltransferase, ACAT-1 (SOAT1) and ACAT-2 (SOAT2).[1][2] These enzymes are responsible
for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl
esters for storage in lipid droplets.[2] By inhibiting ACAT, Avasimibe effectively blocks this
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process, leading to an accumulation of free cholesterol within the cell and a reduction in the
storage of cholesteryl esters.[4]

Quantitative Inhibition Data

The inhibitory activity of Avasimibe against ACAT isoforms has been quantified in various
studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Target IC50 (pM) Source(s)
ACAT (general) 3.3 [7]

ACAT-1 24 [1][2]
ACAT-2 9.2 [1112]

Human Monocyte-Macrophage

0.012 (12 ng/mL 8
ACAT (12 ng/mL) (8]

Signaling Pathways Modulated by Avasimibe

Beyond its direct impact on cholesterol metabolism, Avasimibe has been shown to modulate
several critical signaling pathways, particularly in the context of cancer biology.

Whnt/B-catenin Signaling Pathway

Avasimibe has been demonstrated to suppress the Wnt/B3-catenin signaling pathway.[9][10]
This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a
hallmark of many cancers. Avasimibe treatment leads to the localization of [3-catenin to the cell
membrane and a reduction in its phosphorylation, thereby inactivating the pathway and
suppressing cancer cell proliferation.[9] In prostate cancer cells, depletion of cholesteryl esters
by Avasimibe significantly downregulates [3-catenin.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1665837?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Avasimibe.html
https://www.caymanchem.com/product/18129/avasimibe
https://www.ahajournals.org/doi/10.1161/01.cir.0000147777.12010.ef
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6353227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6353227/
https://pubmed.ncbi.nlm.nih.gov/34127944/
https://pubmed.ncbi.nlm.nih.gov/34127944/
https://www.targetmol.com/compound/avasimibe
https://pubmed.ncbi.nlm.nih.gov/10634802/
https://pubmed.ncbi.nlm.nih.gov/10634802/
https://pubmed.ncbi.nlm.nih.gov/10634802/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.795934/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.795934/full
https://aacrjournals.org/mcr/article/16/6/974/268557/Cholesterol-Esterification-Inhibition-Suppresses
https://www.benchchem.com/product/b1665837#avasimibe-targets-and-pathways
https://www.benchchem.com/product/b1665837#avasimibe-targets-and-pathways
https://www.benchchem.com/product/b1665837#avasimibe-targets-and-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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